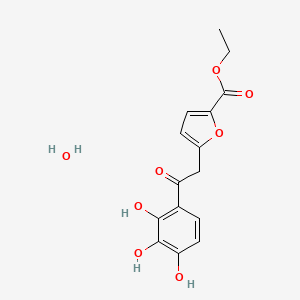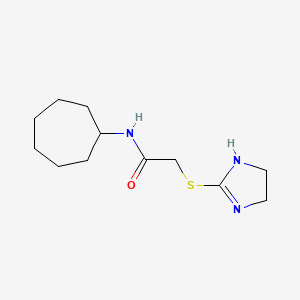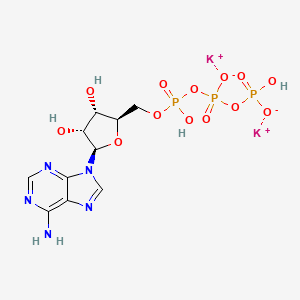
Pcbp2-gpx4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Pcbp2-gpx4” is a fusion of two significant proteins: poly(rC)-binding protein 2 (PCBP2) and glutathione peroxidase 4 (GPX4). PCBP2 is known for its role in RNA binding and regulation of gene expression, while GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pcbp2-gpx4 involves recombinant DNA technology. The genes encoding PCBP2 and GPX4 are cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under optimal conditions to express the fusion protein. The expressed protein is then purified using affinity chromatography techniques .
Industrial Production Methods
For industrial-scale production, the process is scaled up using bioreactors. The host cells are grown in large fermentation tanks, and the expression of the fusion protein is induced by adding specific inducers. The protein is then harvested and purified using large-scale chromatography systems .
Chemical Reactions Analysis
Types of Reactions
Pcbp2-gpx4 undergoes several types of chemical reactions, including oxidation and reduction. GPX4, being a selenoprotein, catalyzes the reduction of lipid hydroperoxides to alcohols and free hydrogen peroxide to water, thus preventing lipid peroxidation .
Common Reagents and Conditions
The common reagents used in these reactions include glutathione, which acts as a cofactor for GPX4, and various lipid hydroperoxides. The reactions typically occur under physiological conditions, with the presence of reducing agents like glutathione .
Major Products Formed
The major products formed from these reactions are lipid alcohols and water, which result from the reduction of lipid hydroperoxides and hydrogen peroxide, respectively .
Scientific Research Applications
Pcbp2-gpx4 has numerous applications in scientific research:
Chemistry: It is used to study the mechanisms of oxidative stress and lipid peroxidation.
Biology: It helps in understanding the role of RNA-binding proteins and antioxidant enzymes in cellular processes.
Medicine: It is being explored as a potential therapeutic target for diseases related to oxidative stress, such as cancer and neurodegenerative disorders
Industry: It is used in the development of antioxidant therapies and in the study of ferroptosis, a type of programmed cell death
Mechanism of Action
Pcbp2-gpx4 exerts its effects through the combined actions of PCBP2 and GPX4. PCBP2 regulates the expression of genes involved in iron metabolism and oxidative stress response, while GPX4 reduces lipid hydroperoxides to prevent lipid peroxidation. This dual action helps in maintaining cellular redox balance and protecting cells from oxidative damage .
Comparison with Similar Compounds
Pcbp2-gpx4 is unique due to its combination of RNA-binding and antioxidant properties. Similar compounds include:
PCBP1-GPX4: Another fusion protein with similar functions but different regulatory mechanisms.
GPX1: A glutathione peroxidase with similar antioxidant properties but lacks the RNA-binding function of PCBP2
This compound stands out due to its dual functionality, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C41H55ClN10O6S |
|---|---|
Molecular Weight |
851.5 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[[5-chloro-4-[2-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C41H55ClN10O6S/c1-2-36(53)46-32-7-3-4-8-33(32)47-39-31(42)27-44-40(50-39)45-29-11-13-30(14-12-29)52-18-16-51(17-19-52)20-22-57-24-26-58-25-23-56-21-15-43-37(54)10-6-5-9-35-38-34(28-59-35)48-41(55)49-38/h2-4,7-8,11-14,27,34-35,38H,1,5-6,9-10,15-26,28H2,(H,43,54)(H,46,53)(H2,48,49,55)(H2,44,45,47,50)/t34-,35-,38-/m0/s1 |
InChI Key |
YCWXKQLWMVZSTB-XFKJAIHHSA-N |
Isomeric SMILES |
C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one](/img/structure/B11933250.png)




![1-[3-[[4-[(3R)-3-[[(1S)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B11933271.png)
![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
![(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11933314.png)


